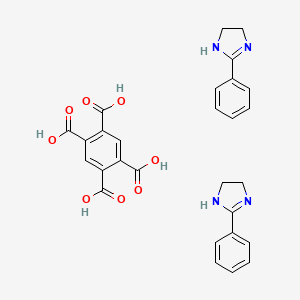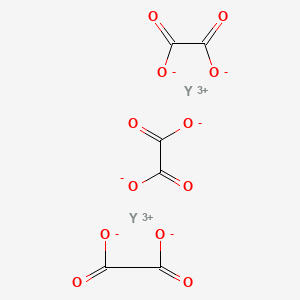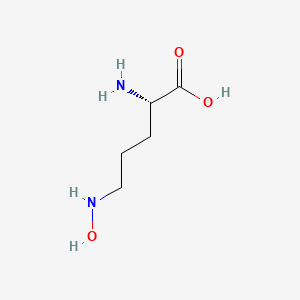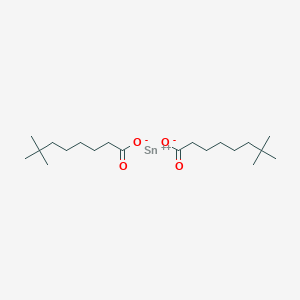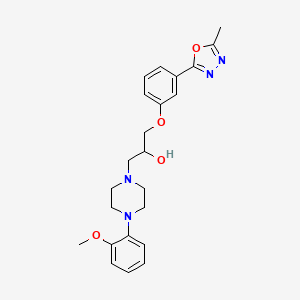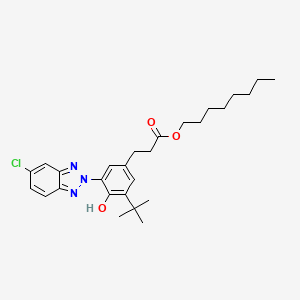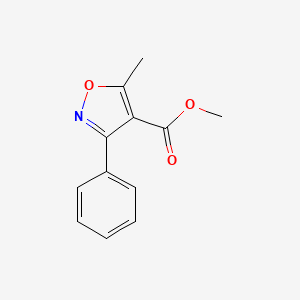
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered ring with two unsaturated bonds, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” consists of a five-membered oxazole ring attached to a phenyl group and a methyl ester group . The oxazole ring contains two unsaturated bonds, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 251 . It has no hydrogen bond donors and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their biological activities. Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be utilized in the synthesis of indole derivatives that are prevalent in natural products and drugs. These derivatives have shown promise in the treatment of cancer, microbial infections, and various disorders .
Antiviral Agents
The structural motif of Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be incorporated into compounds designed as antiviral agents. Indole derivatives, for instance, have been reported to exhibit inhibitory activity against influenza A and other viruses, suggesting potential applications in antiviral drug development .
Anti-inflammatory and Anticancer Applications
The compound’s framework can be modified to create molecules with anti-inflammatory and anticancer properties. The indole core, which can be derived from Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, is known to bind with high affinity to multiple receptors, making it a valuable pharmacophore for therapeutic interventions .
Antioxidant Properties
Research indicates that indole derivatives, which can be synthesized from Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, possess antioxidant properties. These properties are crucial in combating oxidative stress-related diseases and could lead to the development of new antioxidants .
Xanthine Oxidase Inhibitors
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can serve as a precursor in the synthesis of xanthine oxidase inhibitors. These inhibitors are important in the treatment of gout and hyperuricemia, providing a therapeutic approach to managing these conditions .
Heterocyclic Chemistry Research
The compound is of interest in heterocyclic chemistry, where it can be used to explore new reactions and syntheses. Its oxazole ring is a versatile scaffold for creating novel heterocyclic compounds with potential applications in various fields of chemistry .
Computational Chemistry Studies
In computational chemistry, Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate can be used to model and predict the behavior of related compounds. Studies on its electronic properties, such as HOMO and LUMO energies, contribute to understanding its chemical stability and reactivity .
Green Chemistry Applications
The compound’s potential in green chemistry is noteworthy. It can be used in the development of environmentally friendly synthetic methodologies, such as catalysts and reactions that minimize the use of hazardous substances and reduce waste .
Eigenschaften
IUPAC Name |
methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQAWFSNYNJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352492 | |
| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
CAS RN |
2065-28-3 | |
| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

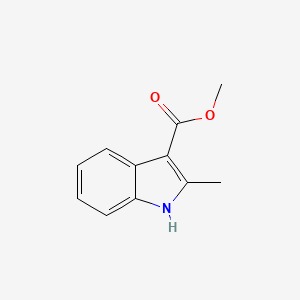
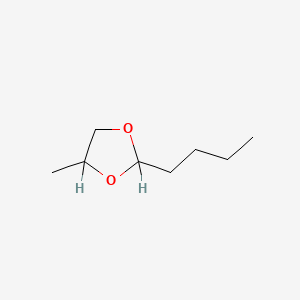
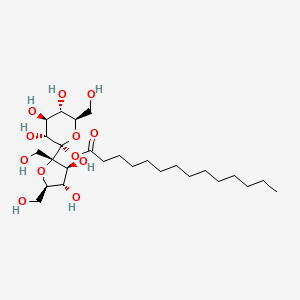
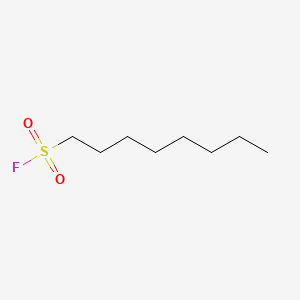
![2-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B1593483.png)
